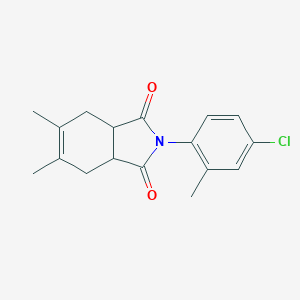![molecular formula C17H20BrNO2 B425084 3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B425084.png)
3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a bromophenyl group, an isobutyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the bromophenyl and isobutyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups.
Scientific Research Applications
3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the pyrrole ring and isobutyl group.
5-(4-Bromophenyl)isoxazole-3-propionic acid: Similar in structure but contains an isoxazole ring instead of a pyrrole ring.
3-(3-Bromophenyl)propionic acid: Similar but with the bromine atom in a different position on the phenyl ring.
Uniqueness
3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the isobutyl group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C17H20BrNO2 |
|---|---|
Molecular Weight |
350.2g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2-methylpropyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C17H20BrNO2/c1-12(2)11-19-15(8-10-17(20)21)7-9-16(19)13-3-5-14(18)6-4-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,20,21) |
InChI Key |
BNEFDHHEPLXRHJ-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Canonical SMILES |
CC(C)CN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B425001.png)
![1-(2,4-dichlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B425002.png)
![Ethyl 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B425004.png)
![2-({4-[(1-Cyclohexyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}methyl)benzonitrile](/img/structure/B425008.png)
![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B425009.png)



![2-[4-(2-methylphenoxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B425015.png)



![{2-iodo-6-methoxy-4-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]phenoxy}acetic acid](/img/structure/B425020.png)

